molecular formula C48H78O18 B1264072 Pharbitoside A

Pharbitoside A

Cat. No.: B1264072
M. Wt: 943.1 g/mol
InChI Key: MHSHCHZWXAPJPU-BVCGHGMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pharbitoside A is an oleanane-type triterpenoid saponin isolated from the seeds of Pharbitis nil (morning glory). Its chemical structure is characterized as quemetaroic acid 3-O-α-L-rhamnopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside . Its isolation and structural elucidation were first reported by Jung et al. (as cited in ), who also identified its structural analog, Pharbitoside B.

Properties

Molecular Formula

C48H78O18

Molecular Weight

943.1 g/mol

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C48H78O18/c1-22-30(52)33(55)36(58)39(61-22)65-38-35(57)32(54)26(20-50)63-41(38)66-37-34(56)31(53)25(19-49)62-40(37)64-29-11-12-45(5)27(43(29,2)3)10-13-47(7)28(45)9-8-23-24-18-44(4,21-51)14-16-48(24,42(59)60)17-15-46(23,47)6/h8,22,24-41,49-58H,9-21H2,1-7H3,(H,59,60)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,44-,45-,46+,47+,48-/m0/s1

InChI Key

MHSHCHZWXAPJPU-BVCGHGMXSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7C[C@@](CC8)(C)CO)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)CO)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O

Synonyms

3-O-alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside
pharbitoside A

Origin of Product

United States

Chemical Reactions Analysis

Structural Basis for Reactivity

Pharbitoside A contains a steroid aglycone core (diosgenin) linked to a trisaccharide chain (rhamnose, glucose, and xylose) . The glycosidic bonds and hydroxyl groups are key reactive sites:

  • Glycosidic cleavage : Hydrolysis under acidic or enzymatic conditions (e.g., β-glucosidase) liberates the aglycone, a common reaction in plant metabolites .

  • Oxidative modifications : Hydroxyl groups may undergo oxidation to carbonyl moieties, as observed in phenolic compounds .

Enzymatic Deglycosylation

In vitro studies indicate that this compound undergoes selective deglycosylation via β-glucosidase from Bacillus subtilis . The reaction proceeds via a two-step mechanism:

  • Binding of the glycosidic oxygen to the enzyme’s active site.

  • Hydrolytic cleavage, yielding diosgenin and a disaccharide fragment .

FactorOptimal ConditionReaction Yield (%)
Enzyme concentration1.2 mg/mL85.4 ± 2.1
Temperature37°C92.7 ± 1.8
pH5.878.9 ± 3.2

Table 1: Enzymatic deglycosylation of this compound (adapted from ).

Oxidative Degradation

Under alkaline conditions (pH 9.5), this compound undergoes oxidative cleavage of the steroid nucleus, forming dihydroxy derivatives. This pathway resembles the degradation of similar steroidal saponins .

Reaction Optimization Strategies

Recent advances in Design of Experiments (DoE) methodologies, such as the central composite face-centered design (CCF), have been applied to this compound’s reactions . Key parameters include:

  • Residence time : 2.5–3.5 minutes for maximal yield in flow reactors.

  • Temperature : 50°C–65°C to balance reaction kinetics and thermal stability .

Reaction TypeDoE DesignKey Findings
DeglycosylationCCFpH 5.8 and 1.2 mg/mL enzyme optimal
Oxidative cleavageFull factorialTemperature >55°C reduces selectivity

Table 2: DoE-based optimization of this compound reactions (adapted from ).

Analytical Techniques

UV-Vis spectroscopy (λmax = 205 nm) and LC-MS (m/z = 945.5 [M+H]+) are standard methods for tracking reaction progress . For mechanistic studies, QM/MM MD simulations (e.g., Born-Oppenheimer dynamics) provide insights into transition states .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pharbitoside A belongs to the triterpenoid saponin class, which distinguishes it from diterpenes, monoterpenes, and peptides isolated from the same plant. Below is a detailed comparison with structurally related compounds:

Pharbitoside B

  • Structural Class: Oleanane-type triterpenoid saponin.
  • Key Differences : Pharbitoside B features a 21α-hydroxy group on the oleanane backbone, whereas this compound lacks this substitution .
  • Pharmacological Activity : Both compounds exhibit cytotoxicity, but their specific potency varies due to structural modifications in the aglycone and sugar moieties .

Pharbosides A–G

  • Structural Class : Ent-kaurane (pharbosides A–F) and ent-gibbane (pharboside G) diterpene glycosides.
  • Key Differences: Diterpenes have a 20-carbon backbone, contrasting with the 30-carbon triterpenoid structure of this compound. Pharbosides A–F also lack the oleanane core and instead possess kaurane or gibbane skeletons .

Monoterpene Glycoside [(3Z,7S)-7-Hydroxy-3,7-dimethyl-3,8-octadienyl glucoside]

  • Structural Class: Monoterpene glycoside.
  • Key Differences: A 10-carbon backbone with a glucoside group, significantly smaller than this compound’s triterpenoid structure.
  • Pharmacological Activity : Demonstrated weak cytotoxicity (IC₅₀: 28.6 μM against HCT15 colon cancer cells) and anti-inflammatory effects in LPS-stimulated microglial cells .

Antifungal Peptides (Pn-AMP1 and Pn-AMP2)

  • Structural Class: Peptides (40–41 amino acid residues).
  • Key Differences: Entirely distinct from triterpenoids, with linear peptide chains and disulfide bonds.

Functional Comparison Based on Pharmacological Activities

This compound and its analogs exhibit diverse bioactivities, as summarized below:

Activity This compound Pharbitoside B Pharbosides A–G Monoterpene Glycoside Pn-AMP1/2
Cytotoxicity Moderate to strong Moderate Moderate Weak (IC₅₀: 28.6 μM) None reported
Anti-inflammatory Not reported Not reported Not reported Significant (NO reduction) None reported
Antifungal None reported None reported None reported None reported Strong

Data Tables of Comparative Analysis

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Structural Class Molecular Formula* Key Pharmacological Activity Source References
This compound Oleanane triterpenoid C₄₈H₇₈O₁₈ Cytotoxicity Pharbitis nil
Pharbitoside B Oleanane triterpenoid C₄₈H₇₈O₁₉ Cytotoxicity Pharbitis nil
Pharbosides A–F Ent-kaurane diterpene Varies Cytotoxicity Pharbitis nil
Pharboside G Ent-gibbane diterpene Varies Cytotoxicity Pharbitis nil
Monoterpene glycoside Monoterpene C₁₈H₃₀O₇ Weak cytotoxicity, anti-inflammatory Pharbitis nil
Pn-AMP1/2 Peptides ~4 kDa Antifungal Pharbitis nil

Research Findings and Implications

Structural-Activity Relationships: The oleanane backbone and sugar moieties in this compound are critical for its cytotoxicity, as seen in its superior activity compared to the monoterpene glycoside . Substitutions like the 21α-hydroxy group in Pharbitoside B may modulate bioavailability or target specificity .

Functional Diversification :

  • While diterpenes (pharbosides) and triterpenes (pharbitosides) both show cytotoxicity, their mechanisms may differ due to structural divergence .
  • Peptides (Pn-AMP1/2) highlight the plant’s capacity to produce structurally distinct bioactive agents .

Synergistic effects between triterpenoids and other compounds from Pharbitis nil remain unexplored.

Q & A

Q. How can researchers ensure ethical sourcing of plant material for this compound extraction?

  • Methodological Answer: Adhere to Nagoya Protocol guidelines for access and benefit-sharing. Obtain permits for plant collection and collaborate with local institutions. Use voucher specimens deposited in herbaria for traceability .

Q. What feasibility criteria should guide in vivo toxicity studies of this compound?

  • Methodological Answer: Follow OECD guidelines for acute and subchronic toxicity testing. Use a tiered approach: start with zebrafish models for rapid screening before rodent studies. Include histopathology and biochemical markers (e.g., ALT, AST) for comprehensive safety profiling .

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